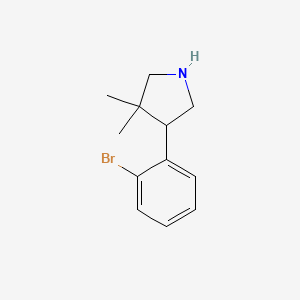

4-(2-Bromophenyl)-3,3-dimethylpyrrolidine

Description

Properties

IUPAC Name |

4-(2-bromophenyl)-3,3-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c1-12(2)8-14-7-10(12)9-5-3-4-6-11(9)13/h3-6,10,14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETXGLAUQCANGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C2=CC=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

- Bromination of aromatic precursors to introduce the bromine atom at the ortho position of the phenyl ring.

- Formation or substitution of the pyrrolidine ring , particularly at the 4-position with the bromophenyl substituent.

- Use of 3,3-dimethylpyrrolidine as the core scaffold or its precursor.

No direct literature source explicitly outlines the exact preparation of this compound, but related bromination and pyrrolidine synthesis methods provide a foundation.

Bromination of Aromatic Precursors

A key step in preparing this compound is the selective bromination of the phenyl ring at the ortho position relative to the substituent.

- A patent (CN104098449B) describes a highly selective monobromination method for phenol derivatives using bromine in the presence of glacial acetic acid as a reaction promoter and solvents such as 1,2-ethylene dichloride, 1,2-propylene dichloride, or 1,3-propylene dichloride .

- The reaction temperature is maintained between 30–50°C , and bromine is added gradually over 1–3 hours with a total reaction time of 5–20 hours .

- This method achieves high yield (up to 98%) of brominated phenol derivatives by controlling reaction conditions to avoid polybromination and side reactions.

- After reaction completion, cooling induces crystallization, facilitating isolation by filtration and drying.

Although this patent focuses on 2,6-dimethoxy-4'-methylphenol bromination, the principles apply to bromination of phenyl rings to obtain 2-bromophenyl intermediates required for the target compound.

Pyrrolidine Ring Construction and Functionalization

The 3,3-dimethylpyrrolidine moiety can be introduced or constructed via:

- Nucleophilic substitution of a suitable pyrrolidine precursor with the 2-bromophenyl group.

- Cyclization reactions involving aminoalkyl precursors and appropriate electrophiles.

While specific procedures for this compound are scarce, related synthetic methods for brominated nitrogen heterocycles provide insights:

- Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are commonly used to attach aryl bromides to nitrogen-containing rings.

- Reduction and cyclization steps can be employed to construct the pyrrolidine ring with desired substitution patterns.

Representative Preparation Route (Inferred)

Based on available data and common synthetic practices, a plausible preparation route is:

Detailed Research Findings and Data

Reaction Parameters Affecting Bromination

Yield and Purity

Catalytic Coupling Conditions (Generalized from Related Literature)

| Catalyst | Base | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Pd(OAc)2 or PdCl2 | K2CO3, Cs2CO3 | Toluene, THF | 80–110°C | 12–24 h | Efficient for C-N bond formation in aryl bromide coupling |

Summary Table of Preparation Methods

Chemical Reactions Analysis

4-(2-Bromophenyl)-3,3-dimethylpyrrolidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenyl derivative without the bromine substituent. Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Bromophenyl)-3,3-dimethylpyrrolidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated aromatic compounds with biological targets.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine exerts its effects depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its aromatic and pyrrolidine moieties. The exact pathways involved can vary and are often the subject of detailed mechanistic studies.

Comparison with Similar Compounds

Key Observations :

- Methyl Groups : The 3,3-dimethyl configuration in pyrrolidine increases ring rigidity, favoring entropic gains in target interactions .

Biological Activity

4-(2-Bromophenyl)-3,3-dimethylpyrrolidine (CAS No. 1894915-42-4) is an organic compound belonging to the pyrrolidine class, characterized by a bromine atom attached to a phenyl ring and two methyl groups at the 3rd position of the pyrrolidine ring. This unique structure has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound undergoes various chemical reactions, including:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.

- Oxidation Reactions : It can be oxidized at the pyrrolidine ring to form N-oxides.

- Reduction Reactions : The bromine can be reduced to yield derivatives lacking the bromine substituent.

These reactions allow for the synthesis of diverse derivatives that may exhibit varied biological activities.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

The compound's structure suggests potential interactions with biological macromolecules. Preliminary studies indicate that brominated aromatic compounds can inhibit specific enzymes by forming covalent bonds with thiol groups in proteins. This mechanism could be relevant for therapeutic applications targeting enzyme pathways.

The biological effects of this compound are likely mediated through its interactions with various molecular targets:

- Aromatic Interactions : The phenyl group allows for π-π stacking interactions with aromatic residues in proteins.

- Covalent Bond Formation : The bromine atom may facilitate the formation of covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(2-Chlorophenyl)-3,3-dimethylpyrrolidine | Chlorine instead of bromine | Different reactivity; potential enzyme inhibition |

| 4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine | Fluorine substituent | Altered biological activity due to electronic effects |

| 4-(2-Methylphenyl)-3,3-dimethylpyrrolidine | Methyl group instead of halogen | Potentially less reactive than brominated derivatives |

This comparison highlights how the presence of a bromine atom may enhance reactivity and specificity towards biological targets compared to other halogenated or substituted derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. For instance:

- Antiviral Studies : Research on pyrrolidine analogs showed varying degrees of antiviral activity based on structural modifications. Compounds with optimal side chains demonstrated IC50 values indicating effective inhibition against viral targets .

- Enzyme Interaction Studies : Investigations into enzyme inhibitors have revealed that brominated compounds like this compound may exhibit significant inhibitory effects on specific enzymes involved in metabolic pathways .

Q & A

Basic: What are the standard synthetic routes for preparing 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine, and how are reaction conditions optimized?

Answer:

The compound can be synthesized via a multi-step protocol involving:

- Bromination : Selective introduction of bromine at the phenyl ring using brominating agents (e.g., Br₂ or NBS) under inert conditions to avoid over-substitution .

- Pyrrolidine Formation : Cyclization of intermediates (e.g., β-keto amides or enamines) in ethanol or THF, often catalyzed by trimethylamine or other bases, under reflux (60–80°C). Reaction times (6–12 hours) and stoichiometric ratios (1:1–1.2) are critical for yield optimization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity .

Key Validation : Elemental analysis (C, H, N) and LC-MS confirm molecular integrity. For example, calculated vs. found values for analogous bromophenyl derivatives show <0.5% deviation .

Basic: How do researchers characterize and validate the structural integrity of this compound?

Answer:

Primary Techniques :

- ¹H/¹³C NMR : Chemical shifts for bromophenyl protons (δ 7.2–7.8 ppm) and pyrrolidine methyl groups (δ 1.2–1.5 ppm) confirm substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 268.08 for C₁₂H₁₅BrN) .

- Elemental Analysis : Percent composition of C, H, and N must align with theoretical values (e.g., C: 58.3%, H: 5.6%, N: 5.2%) within ±0.3% .

Secondary Validation : - Melting Point : Consistency with literature values (e.g., 105–106°C for structurally similar bromophenyl-pyrrolidines ).

Advanced: How can computational methods accelerate the design of novel derivatives or optimize reaction pathways for bromophenyl-pyrrolidine systems?

Answer:

Methodology :

- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model transition states and predict regioselectivity in bromination or cyclization steps .

- Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways, reducing trial-and-error in optimizing solvent/base combinations .

- Machine Learning : Train models on existing datasets (e.g., reaction yields, solvent polarity) to predict optimal conditions (e.g., ethanol vs. DMF for cyclization) .

Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, narrowing reaction conditions by 70% and reducing development time .

Advanced: How should researchers address discrepancies in spectroscopic data or unexpected byproducts during synthesis?

Answer:

Troubleshooting Workflow :

Byproduct Identification : Use LC-MS/MS or GC-MS to detect impurities (e.g., over-brominated isomers or uncyclized intermediates) .

Kinetic Analysis : Vary reaction time/temperature to distinguish thermodynamic vs. kinetic products. For example, prolonged heating may favor thermodynamically stable byproducts .

Isotopic Labeling : Trace ¹³C-labeled intermediates to map reaction pathways and identify branching points .

Example : In analogous syntheses, trimethylamine excess (>1.2 eq.) caused side reactions (e.g., N-alkylation), resolved by reducing base stoichiometry to 1.05 eq. .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for bromophenyl-pyrrolidine derivatives in biological systems?

Answer:

SAR Design Framework :

- Analog Synthesis : Systematically vary substituents (e.g., methyl groups, halogens) while retaining the bromophenyl-pyrrolidine core .

- Biological Assays : Test antimicrobial activity (MIC assays) or receptor binding (SPR/ITC) to correlate structural features (e.g., lipophilicity, steric bulk) with potency .

- Computational Docking : Use AutoDock or Schrödinger to predict binding modes (e.g., bromophenyl moiety occupying hydrophobic pockets in target enzymes) .

Data Integration : Cross-reference bioactivity data with physicochemical parameters (LogP, polar surface area) to identify lead compounds .

Basic: What safety protocols are critical when handling bromophenyl-pyrrolidine derivatives?

Answer:

Essential Precautions :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact (compounds may cause irritation ).

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (volatile solvents like ethanol ).

- Waste Management : Segregate halogenated waste for incineration to prevent environmental release .

Emergency Response : For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced: How can researchers leverage heterogeneous catalysis or green chemistry principles to improve sustainability in bromophenyl-pyrrolidine synthesis?

Answer:

Green Chemistry Approaches :

- Catalyst Selection : Use recyclable catalysts (e.g., Pd/C for Suzuki couplings) to reduce metal waste .

- Solvent Replacement : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity and lower toxicity .

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, improving yield (e.g., 85% vs. 65% in batch) and reducing reaction time .

Metrics : Calculate E-factors (kg waste/kg product) and atom economy to benchmark improvements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.